(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol
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Overview
Description
(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol is a chiral organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group, an ethoxy group, and a dihydroindenol moiety, makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a suitable indene derivative followed by reduction and functional group transformations. The reaction conditions often include the use of strong bases, reducing agents, and specific solvents to achieve the desired product with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted indenes, alcohols, and amines, which can be further utilized in synthetic chemistry and pharmaceutical research .
Scientific Research Applications
(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformations. These interactions can lead to changes in cellular processes, making it a valuable tool in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1,2-Diaminocyclohexane
- (1R,2R)-2-Aminocyclohexanecarboxylic acid
- (1R,2R)-1,2-Diphenylethane-1,2-diamine
Uniqueness
Compared to similar compounds, (1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol stands out due to its unique structural features, such as the ethoxy group and the dihydroindenol moiety. These features confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(1R,2R)-2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H15NO2/c1-2-14-8-4-3-7-5-10(12)11(13)9(7)6-8/h3-4,6,10-11,13H,2,5,12H2,1H3/t10-,11-/m1/s1 |
InChI Key |
ALANTHSNAAHVHE-GHMZBOCLSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C[C@H]([C@@H]2O)N)C=C1 |
Canonical SMILES |
CCOC1=CC2=C(CC(C2O)N)C=C1 |
Origin of Product |
United States |
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